4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride
Description
4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride (CAS 690632-77-0) is a piperidine derivative substituted at the 4-position with a 2,5-dimethylpyrrole-methyl group. Its molecular formula is C₁₂H₁₉ClN₂, with a purity of 95% and a molecular weight of approximately 226.74 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12;/h3-4,12-13H,5-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDWUSLFOAQRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614746-08-6 | |
| Record name | Piperidine, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614746-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with an appropriate aldehyde or ketone under acidic conditions.
Attachment to Piperidine: The pyrrole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with piperidine in the presence of a suitable base.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrole moiety can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Structural Feature : A diphenylmethoxy group at the 4-position of the piperidine ring.
- Comparison: The diphenylmethoxy group introduces significant steric bulk and lipophilicity compared to the dimethylpyrrole-methyl group in the target compound. This likely enhances membrane permeability but may reduce aqueous solubility. No explicit safety or pharmacological data are provided, though regulatory information suggests standard handling protocols for piperidine derivatives .
Paroxetine Hydrochloride and Related Compounds
- Example Compound: Paroxetine Hydrochloride (CAS 78246-49-8) Molecular Formula: C₁₉H₂₀FNO₃·HCl Molecular Weight: 365.83 g/mol Key Structural Feature: A benzodioxolyloxy-methyl group and a 4-fluorophenyl group at the 3- and 4-positions of the piperidine ring, respectively .
- Comparison :
- The fluorine atom in paroxetine increases electronegativity, enhancing receptor-binding affinity in serotonin reuptake inhibition.
- The dimethylpyrrole group in the target compound lacks such electronegative substituents but may engage in π-π interactions via its aromatic pyrrole ring.
4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9)
- Molecular Formula : C₁₂H₁₇N₃O·2HCl
- Molecular Weight : 292.2 g/mol
- Key Structural Feature: An aminomethyl group and a pyridin-4-yl methanone moiety.
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine Hydrochloride
- Molecular Formula : C₁₁H₂₀ClN₃O₂S
- Molecular Weight : 293.81 g/mol
- Key Structural Feature : A pyrazole sulfonyl group at the 1-position and a methyl group at the 4-position.
- The methyl substituent on the piperidine ring reduces conformational flexibility relative to the target compound’s unsubstituted piperidine .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₉ClN₂ | ~226.74 | 2,5-Dimethylpyrrole-methyl | Aromatic π-π interactions, 95% purity |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | High lipophilicity |
| Paroxetine HCl | C₁₉H₂₀FNO₃·HCl | 365.83 | Benzodioxolyloxy-methyl, 4-fluorophenyl | Serotonin reuptake inhibition |
| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | C₁₂H₁₇N₃O·2HCl | 292.2 | Aminomethyl, pyridin-4-yl methanone | Acute toxicity noted |
| 1-[(3,5-Dimethylpyrazol-4-yl)sulfonyl]-4-methylpiperidine HCl | C₁₁H₂₀ClN₃O₂S | 293.81 | Pyrazole sulfonyl, 4-methyl | Sulfonyl group enhances polarity |
Key Research Findings
- Structural Flexibility : The target compound’s unsubstituted piperidine ring allows greater conformational flexibility compared to 4-methyl or rigidly substituted analogs (e.g., paroxetine derivatives) .
Biological Activity
4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride is a compound characterized by its unique structure, which includes a piperidine ring and a pyrrole moiety. This compound has garnered attention for its significant biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₂₁ClN₂
- Molecular Weight : 228.76 g/mol
- CAS Number : 614746-08-6
The primary biological targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride include:
- Dihydrofolate Reductase (DHFR) : Involved in the synthesis of tetrahydrofolate, essential for nucleic acid synthesis.
- Enoyl Acyl Carrier Protein (ACP) Reductase : A key enzyme in fatty acid biosynthesis.
The compound inhibits these enzymes through binding at their active sites, leading to:
- Disruption of nucleic acid synthesis.
- Impaired cell membrane synthesis.
- Increased intracellular ATP levels and glucose uptake rates during cellular processes like monoclonal antibody production .
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride, have demonstrated antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) studies show that related pyrrole derivatives exhibit potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxic Effects
In vitro studies have shown that this compound can suppress cell growth significantly. The observed effects include:
- Increased glucose uptake by cells.
- Enhanced production of ATP, indicating elevated metabolic activity under certain conditions .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a comparative study involving various pyrrole derivatives, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride was found to have an MIC value comparable to established antibiotics like ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
